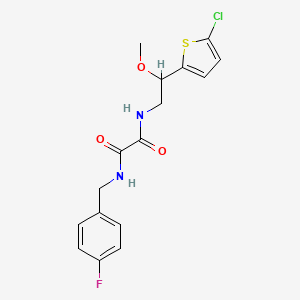![molecular formula C10H7Cl2NS2 B2579608 2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole CAS No. 866018-30-6](/img/structure/B2579608.png)
2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” is not available in the retrieved information .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, solubility, and chemical stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved information .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound has been a focus in the synthesis of various derivatives with potential antimicrobial properties. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown certain antiviral activities, including against the tobacco mosaic virus, highlighting the compound's relevance in developing antiviral agents (Chen et al., 2010). Similarly, the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents demonstrates its application in creating compounds with moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Anticancer and Cytotoxicity Studies
Thiazole derivatives have been explored for their anticancer and cytotoxic activities. Research into synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has revealed these derivatives as potential antibacterial agents with moderate anti-enzymatic potential, showcasing the broader pharmaceutical applications of thiazole compounds (Siddiqui et al., 2014).
Drug Transport Systems
The development of drug transport systems using thiazole derivatives has been a notable application. Gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes have been investigated as novel systems for drug transport. This approach aims to improve the delivery of drugs, such as increasing solubility and stability, which are common challenges in drug formulation (Asela et al., 2017).
Molecular Docking and Computational Studies
The use of computational methods to study the structure and reactivity of thiazole derivatives provides insight into their potential as bioactive molecules. For example, comprehensive investigations into the molecular structure, electronic properties, and vibrational spectra of specific thiazole compounds have been conducted. These studies include molecular docking to identify interactions with proteins, which is crucial for designing new chemical entities for specific applications (Shanmugapriya et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, agriculture, or materials science could be explored .
Eigenschaften
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS2/c11-7-1-3-8(4-2-7)14-6-9-5-13-10(12)15-9/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCHWJABPAJPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CN=C(S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


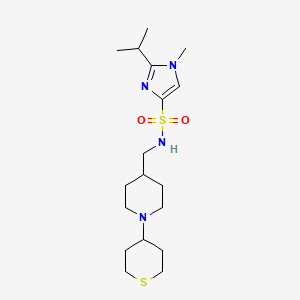
![4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2579529.png)
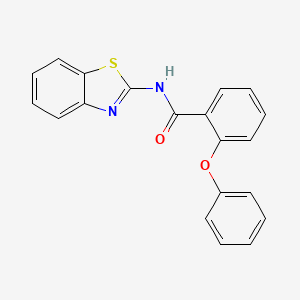
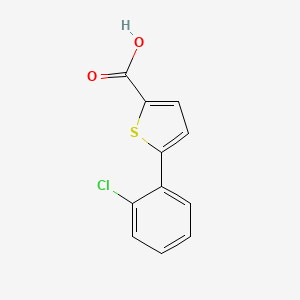
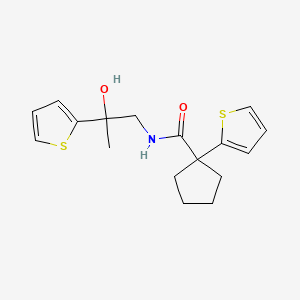
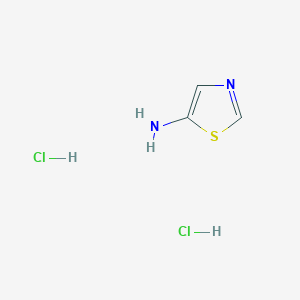

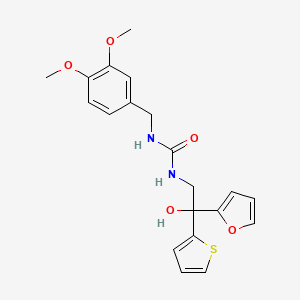
![1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2579544.png)
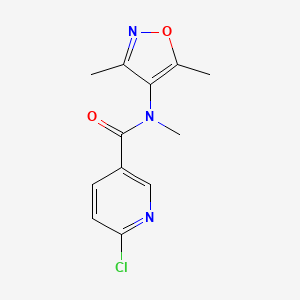
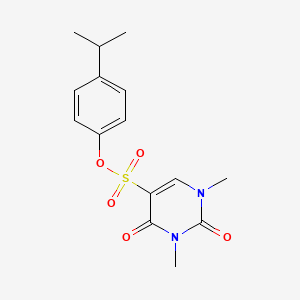
![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)
